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Compound of Interest

Methyl 2-(bromomethyl)-5-
Compound Name:
nitrobenzoate

cat. No.: B1356071

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 2-
(bromomethyl)-5-nitrobenzoate

Introduction

Methyl 2-(bromomethyl)-5-nitrobenzoate is a highly functionalized aromatic compound of
significant interest to the scientific community, particularly in the fields of medicinal chemistry
and drug development. Identified by its CAS Number 90725-68-1, this molecule serves as a
versatile synthetic intermediate. Its structure incorporates three key functional groups—a
reactive benzyl bromide, an electron-withdrawing nitro group, and a methyl ester—making it a
valuable building block for constructing complex molecular architectures.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity,
and applications of Methyl 2-(bromomethyl)-5-nitrobenzoate. Authored from the perspective
of a Senior Application Scientist, the content moves beyond simple data presentation to offer
mechanistic insights and practical guidance for researchers. We will explore the causality
behind synthetic choices, the compound's reactive behavior, and its documented role in the
development of novel therapeutic agents, such as inhibitors for the severe acute respiratory
syndrome-coronavirus (SARS-CoV) papain-like protease[1].

Physicochemical and Spectroscopic Properties
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A precise understanding of a compound's physical and spectroscopic properties is fundamental
for its synthesis, purification, and characterization. The key identifiers and properties for Methyl
2-(bromomethyl)-5-nitrobenzoate are summarized below.

hvsicochemical Data <

Property Value Source(s)

methyl 2-(bromomethyl)-5-

UPAC Name nitrobenzoate

CAS Number 90725-68-1 [1]12113]
Molecular Formula CoHsBrNOa4 [41151[6]
Molecular Weight 274.07 g/mol [61[71[8]

White to pale yellow
Appearance _ [81[°]
solid/powder

Insoluble in water; Soluble in
Solubility chloroform, methanol, and [819]

other organic solvents.

Store in a cool, dry, well-closed
Storage container away from moisture [8]

and strong light.

Spectroscopic Profile (Predicted)

While comprehensive, peer-reviewed spectral data for this specific isomer is not widely
published, its structure allows for a reliable prediction of its spectroscopic characteristics.
These predictions are crucial for researchers to confirm the identity and purity of the
synthesized compound.

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to
show three distinct sets of signals.

o Aromatic Protons (3H): These will appear in the downfield region (typically & 7.5-8.5 ppm).
The strong electron-withdrawing effects of the nitro and ester groups, combined with the
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bromine's influence, will lead to complex splitting patterns (doublets and doublets of
doublets).

o Benzylic Protons (-CHz2Br, 2H): A characteristic singlet is expected around & 4.5-5.0 ppm.
This significant downfield shift is due to the deshielding effect of the adjacent bromine
atom.

o Methyl Ester Protons (-OCHs, 3H): A sharp singlet will appear further upfield, typically
around 0 3.9 ppm.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will provide a
map of the carbon skeleton.

o Carbonyl Carbon (C=0): Expected in the highly deshielded region of d 164-167 ppm.

o Aromatic Carbons (6C): Six distinct signals are expected between 6 120-150 ppm,
reflecting the lack of symmetry in the molecule.

o Methyl Ester Carbon (-OCHs): A signal around & 52-54 ppm.
o Benzylic Carbon (-CH2Br): A signal in the upfield region, typically & 30-35 ppm.

e FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is useful for identifying
key functional groups.

o C=0 Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm~1.

o N-O Stretch (Nitro): Two strong bands are characteristic of the nitro group: an asymmetric
stretch around 1520-1540 cm~! and a symmetric stretch near 1340-1360 cm™—1.

o C-O Stretch (Ester): A strong band in the 1200-1300 cm~1 region.
o C-Br Stretch: Typically found in the fingerprint region, below 700 cm~1,

o MS (Mass Spectrometry): Mass spectrometry is essential for confirming the molecular weight
and elemental composition.
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o Molecular lon (M*): The spectrum should exhibit a pair of peaks for the molecular ion, [M]*
and [M+2]*, of nearly equal intensity. This is the characteristic isotopic signature of a
molecule containing one bromine atom (’°Br and 8!Br).

o Fragmentation: Common fragmentation pathways would include the loss of the methoxy
group (-*OCHs), the bromine atom (-*Br), or the nitro group (-sNO2).

Synthesis: Free-Radical Bromination

The most logical and widely employed method for synthesizing Methyl 2-(bromomethyl)-5-
nitrobenzoate is through the free-radical bromination of its precursor, Methyl 2-methyl-5-
nitrobenzoate[10]. This reaction specifically targets the benzylic protons, which are activated for
radical abstraction.

Mechanistic Rationale

The choice of N-bromosuccinimide (NBS) as the brominating agent is critical for the success
and safety of this protocol. NBS serves as a source of a consistent, low concentration of
molecular bromine (Brz), which is generated in situ. This prevents high concentrations of Brz
that could lead to unwanted side reactions, such as electrophilic aromatic substitution on the
electron-rich ring (though deactivated in this case). A radical initiator, such as 2,2'-azobis(2-
methylpropionitrile) (AIBN) or benzoyl peroxide, is required to start the chain reaction.

The mechanism proceeds via a classic free-radical chain reaction:

e Initiation: The initiator (AIBN) thermally decomposes to form nitrogen gas and two
cyanoisopropyl radicals. These radicals then abstract a hydrogen from trace HBr to generate
the bromine radical (Bre).

o Propagation:

o A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the
starting material, forming a resonance-stabilized benzyl radical and HBr.

o This benzyl radical then reacts with a molecule of Brz (generated from NBS and HBr) to
form the desired product and a new bromine radical, which continues the chain.
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¢ Termination: The reaction is terminated when two radicals combine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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